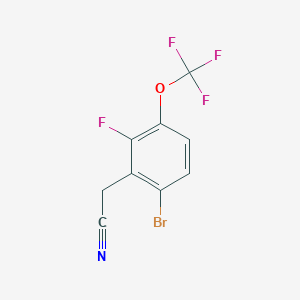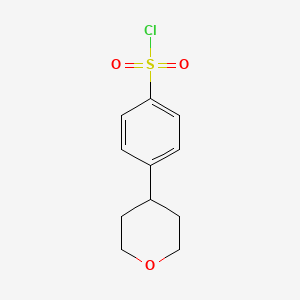
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound features a pyrazole ring fused with an oxadiazole ring, making it a versatile scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazole and oxadiazole derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. It can inhibit specific enzymes and interfere with cellular pathways, leading to its biological effects. For instance, its anticancer activity is often attributed to the induction of apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to its combined pyrazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H10N4O |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(5-methyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N4O/c1-9-11(12-15-13-8-17-12)7-14-16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
GPSUUGPHIYTYIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)

![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)




![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)


